![molecular formula C13H18BrNO2S B5704511 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)
1-[(5-bromo-2-methylphenyl)sulfonyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-bromo-2-methylphenyl)sulfonyl]azepane, also known as BMSA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BMSA belongs to the class of sulfonyl-containing molecules, which have been shown to have various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
作用機序
The mechanism of action of 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane is not fully understood. However, it has been suggested that 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane exerts its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2 activity, 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane reduces inflammation, which is beneficial for the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane inhibits the growth of cancer cells, reduces inflammation, and prevents microbial infections. Furthermore, in vivo studies have shown that 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be improved using various purification techniques. Furthermore, 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. However, there are also limitations to using 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane in lab experiments. For example, the mechanism of action of 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane is not fully understood, which makes it difficult to design experiments to test its biological effects. Furthermore, 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane may have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane. One area of research could focus on understanding the mechanism of action of 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane. By identifying the specific enzymes or proteins that are targeted by 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane, researchers could design more targeted experiments to test its biological effects. Another area of research could focus on optimizing the synthesis method of 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane to improve its purity and yield. Finally, future research could focus on testing the efficacy of 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane in animal models of cancer and other diseases to determine its potential as a therapeutic agent.
合成法
1-[(5-bromo-2-methylphenyl)sulfonyl]azepane can be synthesized using a multistep process involving the reaction of 2-bromo-5-methylphenylsulfonyl chloride with azepane. This reaction results in the formation of 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane. The purity of the compound can be improved using various purification techniques, such as recrystallization or column chromatography.
科学的研究の応用
1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has been studied extensively for its potential use as a therapeutic agent. It has been shown to have various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and prevent microbial infections. Furthermore, 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment.
特性
IUPAC Name |
1-(5-bromo-2-methylphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-11-6-7-12(14)10-13(11)18(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULKQHGBJXUNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2-methylphenyl)sulfonyl]azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

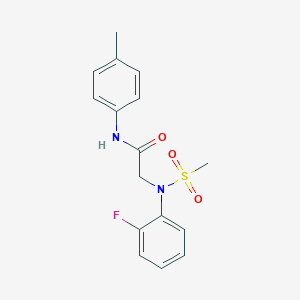
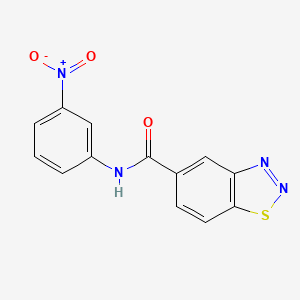
![N-(tert-butyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5704437.png)


![N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5704459.png)
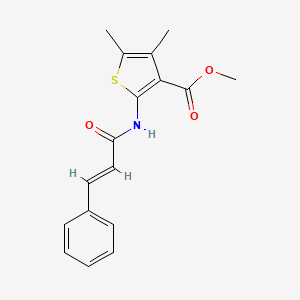
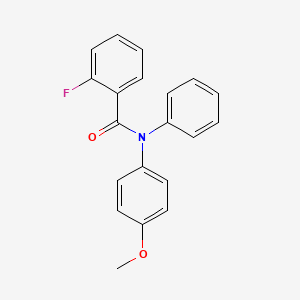

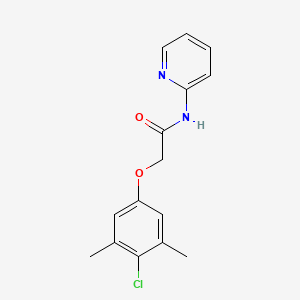
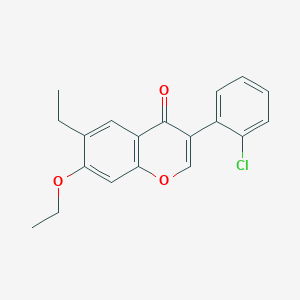

![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)
